Cas no 2206608-30-0 (3-Fluoro-2-isobutoxy-benzylamine hydrochloride)

3-Fluoro-2-isobutoxy-benzylamine hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-2-isobutoxy-benzylamine hydrochloride
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- インチ: 1S/C11H16FNO.ClH/c1-8(2)7-14-11-9(6-13)4-3-5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H
- InChIKey: CLSOYPOZPKKXDN-UHFFFAOYSA-N
- ほほえんだ: NCC1=CC=CC(F)=C1OCC(C)C.[H]Cl
3-Fluoro-2-isobutoxy-benzylamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F184440-250mg |
3-Fluoro-2-isobutoxy-benzylamine hydrochloride |
2206608-30-0 | 250mg |
$ 510.00 | 2022-06-05 | ||
TRC | F184440-500mg |
3-Fluoro-2-isobutoxy-benzylamine hydrochloride |
2206608-30-0 | 500mg |
$ 850.00 | 2022-06-05 |
3-Fluoro-2-isobutoxy-benzylamine hydrochloride 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-Fluoro-2-isobutoxy-benzylamine hydrochlorideに関する追加情報
Professional Introduction to 3-Fluoro-2-isobutoxy-benzylamine hydrochloride (CAS No: 2206608-30-0)
3-Fluoro-2-isobutoxy-benzylamine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 2206608-30-0, this compound represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural configuration, featuring a fluoro-substituted benzylamine core and an isobutoxy side chain, makes it a valuable candidate for exploring novel therapeutic applications.
The< strong>fluoro moiety in the molecular structure of 3-Fluoro-2-isobutoxy-benzylamine hydrochloride plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and prolong the half-life of pharmaceuticals. This characteristic has made fluoro-substituted compounds increasingly popular in modern drug design.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. The< strong>isobutoxy group in 3-Fluoro-2-isobutoxy-benzylamine hydrochloride contributes to the lipophilicity of the compound, which is often essential for efficient membrane permeability and target engagement. This balance between lipophilicity and polarizability is crucial for optimizing drug-like properties such as solubility, bioavailability, and cellular uptake.
One of the most compelling aspects of 3-Fluoro-2-isobutoxy-benzylamine hydrochloride is its potential application in the development of novel therapeutics for neurological disorders. The benzylamine core structure is closely related to several known bioactive compounds that interact with neurotransmitter systems. Preliminary studies have suggested that derivatives of this compound may exhibit promising effects on modulating synaptic transmission and neuroinflammation. These findings have opened up new avenues for investigating potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, and chronic pain syndromes.
The< strong>hydrochloride salt form of 3-Fluoro-2-isobutoxy-benzylamine enhances its solubility in aqueous solutions, making it more suitable for formulation into oral or injectable medications. This improved solubility can lead to better pharmacokinetic profiles, including faster absorption and more predictable bioavailability. Such characteristics are highly desirable in pharmaceutical development, as they can significantly impact patient compliance and therapeutic efficacy.
Advances in computational chemistry and molecular modeling have further accelerated the exploration of 3-Fluoro-2-isobutoxy-benzylamine hydrochloride's potential applications. High-throughput virtual screening (HTVS) techniques have been employed to identify novel binding interactions between this compound and biological targets. These computational approaches have revealed promising leads for further experimental validation, streamlining the drug discovery process.
In addition to its therapeutic potential, 3-Fluoro-2-isobutoxy-benzylamine hydrochloride has shown promise as a key intermediate in synthesizing complex molecules with diverse biological activities. Researchers have leveraged its structural framework to develop libraries of derivatives with tailored properties for specific applications. For instance, modifications at the fluoro-substituted position have been explored to fine-tune receptor binding affinities, while alterations at the isobutoxy group have been investigated to optimize metabolic stability.
The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies for producing 3-Fluoro-2-isobutoxy-benzylamine hydrochloride efficiently and cost-effectively. New catalytic processes and green chemistry principles have been applied to enhance yield and reduce environmental impact. These advancements not only make the compound more accessible for research purposes but also align with global efforts toward sustainable pharmaceutical manufacturing.
Evaluation of 3-Fluoro-2-isobutoxy-benzylamine hydrochloride in preclinical models has provided valuable insights into its safety profile and biological activity. Initial toxicology studies have indicated that the compound exhibits low systemic toxicity at relevant doses, suggesting its potential for safe clinical translation. Further investigations are ongoing to fully characterize its pharmacological effects and identify any potential side effects or interactions with other drugs.
The integration of cutting-edge technologies such as CRISPR gene editing and mRNA therapeutics has expanded the scope of applications for compounds like 3-Fluoro-2-isobutoxy-benzylamine hydrochloride. By combining traditional small molecule inhibitors with innovative biotechnological approaches, researchers aim to develop more effective and personalized treatment strategies for complex diseases. This interdisciplinary approach holds great promise for revolutionizing modern medicine.
In conclusion, 3-Fluoro-2-isobutoxy-benzylamine hydrochloride (CAS No: 2206608-30-0) represents a versatile and highly promising compound in pharmaceutical research. Its unique structural features, combined with its potential applications across multiple therapeutic areas, make it a cornerstone in the development of next-generation therapeutics. As scientific understanding continues to evolve, this compound is poised to play an increasingly significant role in addressing some of the most challenging medical conditions faced today.
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